N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23Cl2N3O5S and its molecular weight is 512.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic and medicinal chemistry often explores the synthesis of novel compounds with potential therapeutic benefits. For example, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, exhibiting cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, demonstrates the importance of exploring novel chemical entities for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such studies underline the potential of complex molecules, similar to the queried compound, in contributing to the development of new drugs with specific biological targets.
Biological Activities and Pharmacological Potential
Compounds with structures related to the queried molecule have been investigated for various biological activities. For instance, research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted their promising antibacterial agents, indicating the relevance of exploring such compounds for antimicrobial properties (Palkar et al., 2017). Additionally, the synthesis and evaluation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides for their antitumor properties further exemplify the therapeutic potential of structurally complex molecules in addressing unmet medical needs (Horishny et al., 2020).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S.ClH/c1-28-17-5-3-15(23)20-19(17)24-22(32-20)26(7-6-25-8-10-29-11-9-25)21(27)14-2-4-16-18(12-14)31-13-30-16;/h2-5,12H,6-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVDATTXRBZRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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